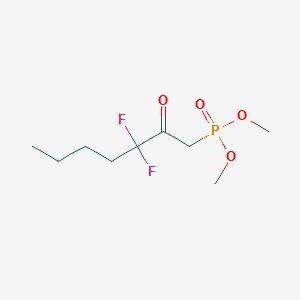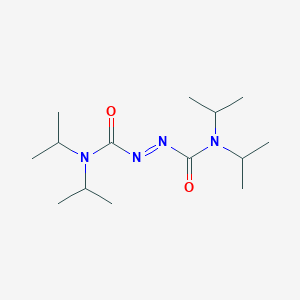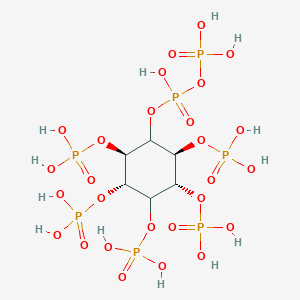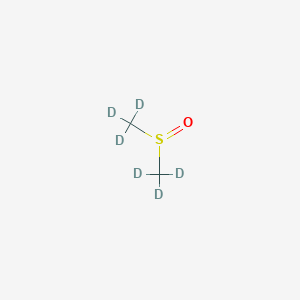
ファルネソール
概要
説明
ファルネソールは、環状でないセスキテルペンアルコール類に属する、天然に存在する15個の炭素原子を持つ有機化合物です。標準条件下では、無色の液体で、花の香りがあります。ファルネソールは疎水性で水に不溶性ですが、油と混和します。 シトロネラ、ネロリ、シクラメン、レモングラス、チュベローズ、ローズ、ムスク、バルサム、トルなどのさまざまな精油に含まれています 。 ファルネソールは、植物と動物の両方で5炭素のイソプレン化合物から生成され、セスキテルペノイドとステロイドの生合成に重要な役割を果たします .
作用機序
ファルネソールは、さまざまな分子標的と経路を通じてその効果を発揮します。真菌では、クオラムセンシング分子として機能し、バイオフィルム形成と病原性に関連する遺伝子の発現を調節します。 ファルネソールは、酵母細胞を菌糸状形態に変換するのを阻害することにより、バイオフィルムの形成を阻害します .
さらに、ファルネソールは哺乳類細胞におけるN型電圧依存性カルシウムチャネルの内因性阻害剤として機能します。 この阻害は、カルシウム恒常性と細胞シグナル伝達経路に影響を与え、生物学的効果に寄与します .
類似の化合物との比較
ファルネソールは、ネロリドールやビスアボロールなどの他のセスキテルペンアルコールに似ています。 クオラムセンシング分子としての作用と、昆虫の幼若ホルモンの生合成における役割は独特です .
類似の化合物
ネロリドール: 構造的に似ていますが、生物学的な活性が異なる、別のセスキテルペンアルコールです。
ビスアボロール: 抗炎症作用と皮膚鎮静作用で知られるセスキテルペンアルコールです。
ファルネソールのクオラムセンシングにおける独特の役割と、幼若ホルモンの生合成への関与は、これらの類似の化合物とは異なります .
科学的研究の応用
Chemistry
In chemistry, farnesol is used as a building block for the synthesis of various sesquiterpenoids and steroids. It serves as an intermediate in the biosynthesis of squalene, which is a precursor for cholesterol and other steroids .
Biology
Farnesol plays a significant role in the biology of various organisms. It acts as a quorum-sensing molecule in fungi, regulating the growth and development of fungal cells. Farnesol inhibits the formation of biofilms and has antifungal properties, making it a potential candidate for antifungal therapies .
Medicine
In medicine, farnesol has shown potential as an antifungal agent. It can enhance the efficacy of conventional antifungal drugs and reduce fungal drug resistance. Farnesol also exhibits anti-inflammatory and anti-cancer properties, making it a promising compound for therapeutic applications .
Industry
In the industry, farnesol is used in perfumery to enhance the scent of floral perfumes. It acts as a co-solvent that regulates the volatility of odorants, making it especially useful in lilac perfumes. Farnesol is also used as a natural pesticide for mites and as a flavoring ingredient in various products .
生化学分析
Biochemical Properties
Farnesol participates in a range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a quorum sensing molecule (QSM) for Candida albicans, where it acts by blocking germ tube formation (GTF) and the conversion of yeasts to mycelia .
Cellular Effects
Farnesol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as an antifungal agent versus other potentially competing fungi .
Molecular Mechanism
At the molecular level, farnesol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s known that free polyprenols, such as farnesol, can be incorporated into prenylated proteins, ubiquinone, cholesterol, and dolichols .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of farnesol change over time. This includes information on farnesol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of farnesol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Farnesol is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Farnesol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of farnesol and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
ファルネソールは、リナロールから一連の化学反応によって合成できます。このプロセスは、リナロールをゲラニオールに異性化し、続いてゲラニオールを環化してファルネソールを形成する反応を伴います。 反応条件には、通常、酸性触媒と制御された温度の使用が含まれ、目的の生成物が得られるようにします .
工業的生産方法
工業的には、ファルネソールはしばしば植物の精油から抽出されます。抽出プロセスは、蒸気蒸留または溶媒抽出によって、植物材料からファルネソールを分離します。 抽出されたファルネソールは、その後、分留によって精製されて所望の純度レベルを実現します .
化学反応の分析
反応の種類
ファルネソールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素ガス、金属触媒(例:パラジウム、白金)
酸塩化物: エステル化反応のためのさまざまな酸塩化物
主要な生成物
ファルネサール: 酸化によって生成されます
ファルネサン: 還元によって生成されます
ファルネソールのエステル: 酸塩化物との置換反応によって生成されます
科学研究への応用
化学
化学において、ファルネソールはさまざまなセスキテルペノイドとステロイドの合成のためのビルディングブロックとして使用されます。 コレステロールやその他のステロイドの前駆体であるスクアレンの生合成における中間体として役立ちます .
生物学
ファルネソールは、さまざまな生物の生物学において重要な役割を果たしています。真菌では、クオラムセンシング分子として機能し、真菌細胞の成長と発達を調節します。 ファルネソールは、バイオフィルムの形成を阻害し、抗真菌作用を持つため、抗真菌療法の潜在的な候補となっています .
医学
医学において、ファルネソールは抗真菌剤としての可能性を示しています。従来の抗真菌薬の有効性を高め、真菌薬の耐性を軽減することができます。 ファルネソールは、抗炎症作用と抗がん作用も示しており、治療用途のための有望な化合物となっています .
産業
工業的には、ファルネソールは香料として使用され、花の香りの香水を強化します。香料の揮発性を調節する共溶媒として機能し、特にライラックの香水に役立ちます。 ファルネソールは、ダニ用の天然の殺虫剤としても使用され、さまざまな製品のフレーバー成分としても使用されます .
類似化合物との比較
Farnesol is similar to other sesquiterpenoid alcohols, such as nerolidol and bisabolol. it is unique in its ability to act as a quorum-sensing molecule and its role in the biosynthesis of juvenile hormones in insects .
Similar Compounds
Nerolidol: Another sesquiterpenoid alcohol with similar structural features but different biological activities.
Bisabolol: A sesquiterpenoid alcohol known for its anti-inflammatory and skin-soothing properties.
Farnesol’s unique role in quorum sensing and its involvement in the biosynthesis of juvenile hormones set it apart from these similar compounds .
特性
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS No. |
4602-84-0, 106-28-5 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESOL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does farnesol exert its antifungal activity?
A: Farnesol exhibits antifungal activity through multiple mechanisms. [] It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and integrity. [] Farnesol also induces oxidative stress by depleting intracellular glutathione levels. This depletion is further exacerbated by the upregulation of efflux pumps like Cdr1p, which expel glutathione conjugates from the cell. [] Farnesol can trigger apoptosis in fungal cells through a classical apoptotic process, ultimately leading to cell death. [] Additionally, farnesol affects fungal morphogenesis by inhibiting the yeast-to-hyphae transition, a process often associated with virulence in pathogenic fungi like Candida albicans. []
Q2: How does farnesol affect calcium signaling in cells?
A: Farnesol has been shown to block L-type Ca2+ channels in vascular smooth muscle cells. This inhibition appears to be voltage-independent and occurs by targeting the α1C subunit of the channel. [] The blockage of these channels could contribute to the blood pressure-lowering effects observed with farnesol. []
Q3: Can farnesol influence cytokine expression during infection?
A: Yes, studies using a mouse model of candidiasis demonstrate that exogenous farnesol can disrupt the normal progression of cytokine expression during infection. [] Pretreatment with farnesol was shown to reduce the elevation of key Th1 cytokines like IFN-γ and IL-12, crucial for mounting an effective immune response against Candida albicans. [] Additionally, farnesol pretreatment led to an increase in the Th2 cytokine IL-5, which may further skew the immune response away from a protective Th1 response. []
Q4: Does farnesol interact with any transcription factors?
A4: Farnesol has been implicated in the regulation of several transcription factors:
- Tup1: Farnesol's inhibition of filamentous growth in Candida albicans is partly mediated by the transcriptional repressor Tup1. [] Farnesol treatment increases Tup1 expression, leading to the repression of hypha-specific genes like HWP1 and RBT1. []
- NF-κB: In human lung adenocarcinoma cells, farnesol induces the expression of immune response and inflammatory genes, including IL-6, CXCL3, IL-1α, and COX-2. This induction occurs through the activation of the NF-κB signaling pathway, involving p65/RelA phosphorylation and translocation to the nucleus. []
Q5: What is the molecular formula and weight of farnesol?
A5: Farnesol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
Q6: Are there different isomers of farnesol?
A: Yes, farnesol exists as four possible isomers due to its three points of unsaturation. The most common and biologically active isomer is trans,trans-farnesol. [, ]
Q7: How do structural modifications of farnesol affect its activity?
A: Derivatization of farnesol can significantly impact its activity. For example, conjugating farnesol with succinic anhydride or maleic anhydride (creating suc-farnesol and mal-farnesol, respectively) enhances its ability to inhibit all-trans-retinoic acid (atRA) metabolism. [] This suggests that the presence of carboxylic end groups and increased hydrophobicity contribute to the inhibitory activity. []
Q8: What are some strategies to improve farnesol's stability and bioavailability?
A8: Farnesol's hydrophobic nature limits its bioavailability. To overcome this, researchers have explored various encapsulation strategies, including:
- Nanoliposomes: Encapsulating farnesol in nanoliposomes, specifically small unilamellar vesicles (SUVs), has been shown to significantly improve its delivery to muscle cells. This targeted delivery enhances farnesol's ability to inhibit inflammatory gene expression induced by free fatty acids. []
- Hyaluronic acid (HA) nanoparticles: Combining farnesol with HA nanoparticles not only improves its stability but also allows for slow drug release, leading to enhanced anti-inflammatory and osteoarthritis-preventive effects in a rabbit model. []
Q9: How is farnesol metabolized in humans?
A: Farnesol is metabolized to farnesyl glucuronide in the liver, kidney, and intestine. [] The specific enzymes responsible for this glucuronidation are UGT1A1 (primarily in the liver) and UGT2B7 (primarily in the intestine). [] Farnesol can also be hydroxylated to hydroxyfarnesol in the liver, which is further metabolized to hydroxyfarnesyl glucuronide. []
Q10: What are some in vitro and in vivo models used to study farnesol's effects?
A10: A variety of models have been employed to investigate the biological activities of farnesol:
- Microbial growth assays: These assays assess farnesol's antifungal and antibacterial activity by measuring the growth inhibition of various microorganisms, including Candida species, Paracoccidioides brasiliensis, and Staphylococcus aureus. [, , ]
- Biofilm formation assays: These assays evaluate the impact of farnesol on the formation and viability of microbial biofilms, often using crystal violet staining or metabolic activity assays. [, , ]
- Cell culture models: Researchers utilize various cell lines, such as human lung adenocarcinoma cells (H460), human osteosarcoma cells (Saos-2), human colorectal carcinoma cells (HCT-116), and primary human skeletal myoblasts, to study farnesol's effects on cell viability, gene expression, and signaling pathways. [, , , ]
- Mouse models of candidiasis: These models are used to evaluate farnesol's impact on fungal burden, cytokine expression, and disease progression in systemic and mucosal candidiasis. [, ]
- Rabbit models of osteoarthritis: These models help assess the preventive and reparative effects of farnesol against osteoarthritis, analyzing cartilage degradation, inflammatory markers, and extracellular matrix synthesis. []
Q11: What is known about farnesol's toxicity?
A11: While farnesol exhibits various biological activities, its safety profile needs to be carefully evaluated.
- Cytotoxicity: High concentrations of farnesol (e.g., 3 mM or higher) have been shown to inhibit the spreading of pre-osteoblastic cells (MC3T3-E1) in vitro. []
- Allergic contact dermatitis: Farnesol is considered a potential contact allergen, and there are reports of individuals experiencing allergic reactions to it. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)




![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
